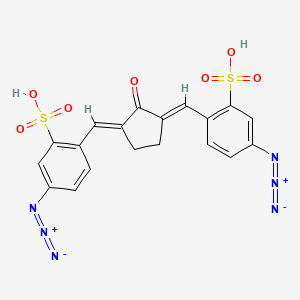
Alcohols, C12-14, reaction products with ethylene oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Alcohols, C12-14, reaction products with ethylene oxide” are also known as Alcohol Ethoxylates (AEO). They are a class of nonionic surfactants and are produced by the ethoxylation reaction of C12−14 primary alcohols with ethylene oxide . They are colorless, homogenous, and opaque liquids .
Synthesis Analysis
The synthesis of Alcohol Ethoxylates involves the ethoxylation reaction of C12−14 primary alcohols with ethylene oxide. Various catalysts can be used to catalyze this reaction. The catalysts influence the reaction rate, molecular weight distribution of adducts, and formation of byproducts . The ethoxylation reaction can be catalyzed by alkaline catalysts such as potassium hydroxide or by acidic catalysts such as boron trifluoride or zinc chloride .Molecular Structure Analysis
The molecular structure of Alcohol Ethoxylates is complex due to the reaction process. The reaction of ethylene oxide with C12-C14 fatty alcohols leads to a distribution of homologue polyethylene glycol ether groups . The molecular weight distributions of ethoxylates catalyzed by different kinds of catalysts are very different .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Alcohol Ethoxylates are complex and depend on the catalysts used. Basic catalysts, such as NaOH and KOH, catalyze products with a wider molecular weight distribution and high concentration of unreacted primary alcohols. Acidic catalysts, such as BF3 and SbCl4, catalyze products with a narrower molecular weight distribution but give rise to more byproducts of the reaction .Physical And Chemical Properties Analysis
Alcohol Ethoxylates are liquid at room temperature and have a slight characteristic odor . They have a density of 0.9 g/cm³ at 20°C . Their solubility in water increases with the increase of EO number .Mechanism of Action
Safety and Hazards
Future Directions
Research is ongoing to improve the synthesis process of Alcohol Ethoxylates. For example, a study was conducted to synthesize sodium fatty alcohol polyoxyethylene ether acetate (C12-14 alkyl chain, oxyethylene unit number of 2, AEC-3Na) through the direct reaction between fatty alcohol polyoxyethylene ether (AEO-3) and NaOH using commercial ZnO and SnO2 powders as catalysts .
properties
CAS RN |
103819-01-8 |
|---|---|
Molecular Formula |
C8H8FNO2 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




